Divergent Primary Pharmacological Target: HDAC6 Inhibition vs. GABA-A Agonism
The primary mechanism of action for 3-Hydroxymethyl-5-aminomethylisoxazole is reported as an inhibitor of histone deacetylase 6 (HDAC6) . This represents a fundamental and quantifiable differentiation from its close structural relative, muscimol (3-hydroxy-5-aminomethylisoxazole), which is a well-established, potent agonist at the GABA-A receptor [1]. The change from a 3-hydroxy to a 3-hydroxymethyl group on the isoxazole core is sufficient to eliminate GABA-A affinity and confer a completely new, non-overlapping biological target. The evidence is a binary, target-level differentiation.
| Evidence Dimension | Primary Molecular Target |
|---|---|
| Target Compound Data | Histone deacetylase 6 (HDAC6) inhibition |
| Comparator Or Baseline | Muscimol (3-hydroxy-5-aminomethylisoxazole) - GABA-A receptor agonism |
| Quantified Difference | Target-level differentiation (HDAC6 vs. GABA-A); no functional overlap |
| Conditions | Inferred from distinct biological activity profiles; muscimol's GABA-A agonist activity is well-documented. |
Why This Matters
This establishes that the compound operates in a completely different therapeutic and biological space, making it the required procurement choice for HDAC6-focused research, where muscimol would be irrelevant.
- [1] DrugMap. Muscimol Drug Information. Accessed April 22, 2026. View Source
